molecular formula C15H16N6O B5102562 6-(3,4-dihydro-1H-isoquinolin-2-yl)-N,N-dimethyl-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine

6-(3,4-dihydro-1H-isoquinolin-2-yl)-N,N-dimethyl-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine

Cat. No.: B5102562
M. Wt: 296.33 g/mol
InChI Key: ZXGDITIOOQUSOS-UHFFFAOYSA-N
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Description

6-(3,4-dihydro-1H-isoquinolin-2-yl)-N,N-dimethyl-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure that combines isoquinoline and oxadiazole moieties, making it an interesting subject for research in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,4-dihydro-1H-isoquinolin-2-yl)-N,N-dimethyl-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine typically involves multiple steps, starting with the preparation of the isoquinoline derivative. One common method involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The resulting intermediate is then subjected to further reactions to introduce the oxadiazole and pyrazine rings.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

6-(3,4-dihydro-1H-isoquinolin-2-yl)-N,N-dimethyl-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic and electrophilic substitution reactions can be performed using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like sodium methoxide (NaOMe) for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

6-(3,4-dihydro-1H-isoquinolin-2-yl)-N,N-dimethyl-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(3,4-dihydro-1H-isoquinolin-2-yl)-N,N-dimethyl-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(3,4-dihydro-1H-isoquinolin-2-yl)-N,N-dimethyl-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine is unique due to its combination of isoquinoline and oxadiazole moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

6-(3,4-dihydro-1H-isoquinolin-2-yl)-N,N-dimethyl-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N6O/c1-20(2)14-15(17-13-12(16-14)18-22-19-13)21-8-7-10-5-3-4-6-11(10)9-21/h3-6H,7-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXGDITIOOQUSOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC2=NON=C2N=C1N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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